
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain. This particular compound features a nitrophenyl group and a phenyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric epoxidation. Catalysts like Jacobsen’s catalyst can be used to achieve high enantioselectivity. The process involves the use of environmentally benign oxidants and can be optimized for large-scale production.
化学反应分析
Types of Reactions
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted products.
Reduction: Formation of 2-(2-aminophenyl)-3-phenyl-oxirane.
Oxidation: Formation of phenyl ketones or carboxylic acids.
科学研究应用
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- involves its high reactivity due to the strained three-membered ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Cyclopropanes: Similar three-membered ring structure but with carbon atoms.
Aziridines: Three-membered rings with a nitrogen atom.
Oxaziridines: Contain both oxygen and nitrogen in the three-membered ring.
Uniqueness
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is unique due to its specific substituents (nitrophenyl and phenyl groups) and its chiral nature. This makes it particularly valuable in asymmetric synthesis and studies involving chiral interactions.
属性
CAS 编号 |
83915-70-2 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
(2R,3R)-2-(2-nitrophenyl)-3-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H/t13-,14-/m1/s1 |
InChI 键 |
NXUBDSJOSBLAMH-ZIAGYGMSSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




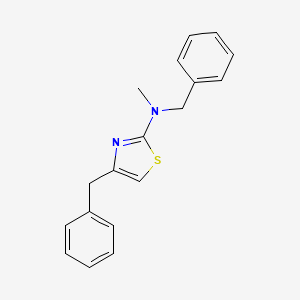


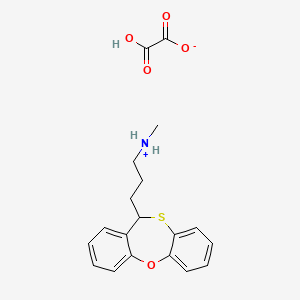
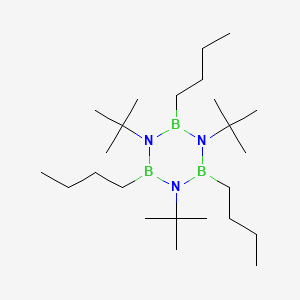
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
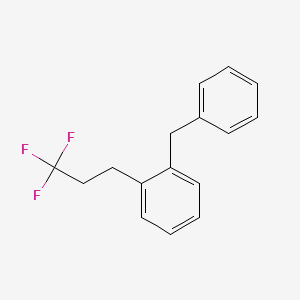
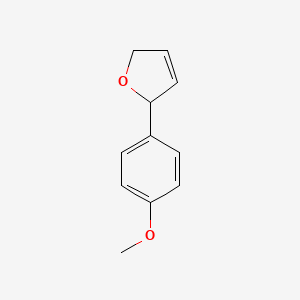
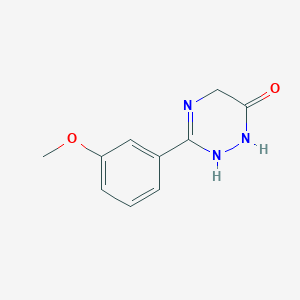
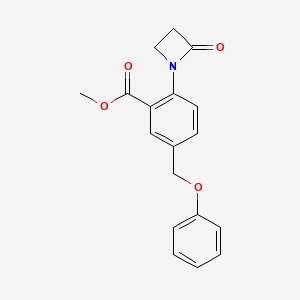
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

